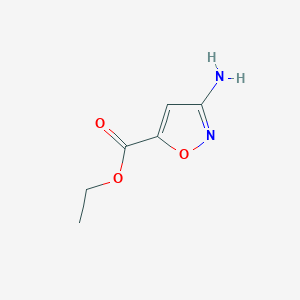
4-(Thiophen-2-yl)pyrrolidin-2-one
Vue d'ensemble
Description
“4-(Thiophen-2-yl)pyrrolidin-2-one” is a chemical compound that is part of the pyrrolidin-2-one family . Pyrrolidin-2-ones are important building blocks in organic chemistry .
Synthesis Analysis
The synthesis of “4-(Thiophen-2-yl)pyrrolidin-2-one” can be achieved via the Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation . Further details about the synthesis process are not available in the retrieved information.Applications De Recherche Scientifique
Synthesis of Novel Molecular Structures
4-(Thiophen-2-yl)pyrrolidin-2-one can be used in the synthesis of novel molecular structures. For instance, it has been used in the synthesis of a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . This hybrid molecule was synthesized using the multicomponent Chichibabin pyridine synthesis reaction .
Fluorescent Sensing
The synthesized di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions . The photophysical properties studies reveal that the synthesized hybrid molecule has a binding constant of 2.30×10 3 M −1 with limit of detection (LOD) of 4.56×10 −5 M (absorbance mode) and 5.84×10 –5 M (emission mode) for Fe 3+ ions .
Organic Chemistry Experiments
4-(Thiophen-2-yl)pyrrolidin-2-one can be synthesized via the Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation . This makes it a valuable compound for use in comprehensive organic chemistry experiments .
High-Contrast Electrochromic Devices
Tris(4-(thiophen-2-yl)phenyl)amine-based conjugated copolymers, which could potentially be synthesized using 4-(Thiophen-2-yl)pyrrolidin-2-one, have been used in high-contrast electrochromic devices .
Biological Evaluation
4-(Thiophen-2-yl)pyrrolidin-2-one can be used in the biological evaluation of various compounds .
Synthesis of Compound 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
4-(Thiophen-2-yl)pyrrolidin-2-one has been used in the synthesis of compound 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile . This compound was synthesized in a one-pot manner using 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate in the presence of ceric ammonium nitrate (CAN) and then refluxed in ethanol .
Safety and Hazards
The safety data sheet for a related compound, (Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols.
Orientations Futures
Pyrrolidin-2-ones, including “4-(Thiophen-2-yl)pyrrolidin-2-one”, have great potential in pharmacology and medicinal chemistry . They are used to design new molecules for the treatment of various diseases. The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Propriétés
IUPAC Name |
4-thiophen-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUVRTUBDHFZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457182 | |
| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)pyrrolidin-2-one | |
CAS RN |
88221-12-9 | |
| Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)












